Welcome to the BenchChem Online Store!
molecular formula C22H22O3 B359567 3-Trityloxypropane-1,2-diol CAS No. 18325-46-7

3-Trityloxypropane-1,2-diol

Cat. No. B359567
M. Wt: 334.4g/mol
InChI Key: WBIMHXTXZQKJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04694084

Procedure details

100 mmol of the glycerol derivative obtained in (b) in 10 ml of pyridine were reacted at room temperature overnight with 101 mmol of trityl chloride. The pyridine was removed under reduced pressure and the residue was taken up in 100 ml of ether. The solution was filtered, the ether was removed and the residue was treated with 10 ml of pyridine, 1 ml of water and 1 g of potassium bicarbonate and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure and moisture residues were removed with toluene. The residue was taken up in toluene and chromatographed on silica gel with ether/pyridine (99:1). There was obtained (RS)-1-O-[3RS,7R,11R)-3,7,11,15-tetramethylhexadecyl]-3-O-tritylglycerol as an oil.
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
101 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[C:7](Cl)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>N1C=CC=CC=1>[C:7]([O:1][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
OCC(O)CO
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
101 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the ether was removed
ADDITION
Type
ADDITION
Details
the residue was treated with 10 ml of pyridine, 1 ml of water and 1 g of potassium bicarbonate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and moisture residues
CUSTOM
Type
CUSTOM
Details
were removed with toluene
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with ether/pyridine (99:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.